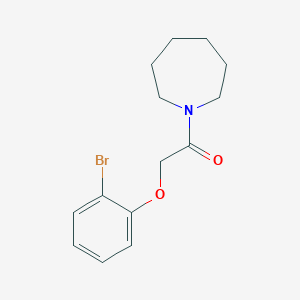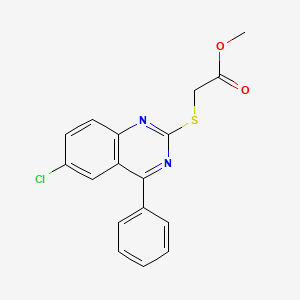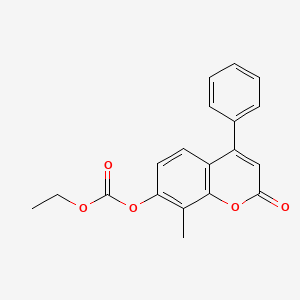![molecular formula C18H18N2O B5665039 [3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol](/img/structure/B5665039.png)
[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol
Overview
Description
[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features a phenyl group and an ethylphenyl group attached to the pyrazole ring, along with a methanol group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been shown to exhibit cytotoxic activity against several human cell lines . This suggests that the compound may interact with cellular targets that play a role in cell survival and proliferation.
Mode of Action
The exact mode of action of [3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is currently unknown due to the lack of specific studies on this compound. It’s worth noting that certain pyrazole derivatives have been shown to induce cell death through apoptosis . This involves the activation of a series of intracellular events leading to programmed cell death.
Biochemical Pathways
For instance, some pyrazole derivatives can activate autophagy proteins as a survival mechanism, while also inducing cell death through p53-mediated apoptosis .
Result of Action
Related compounds have demonstrated cytotoxic effects in certain cell lines . For example, one study found that a pyrazole derivative exhibited potent scavenging activity and cytotoxicity against RKO cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol typically involves the cyclization of appropriate precursors One common method is the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with an appropriate reagent to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene
- Dichloroaniline
Uniqueness
[3-(4-Ethylphenyl)-1-phenylpyrazol-4-yl]methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl and ethylphenyl groups, along with the methanol moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-14-8-10-15(11-9-14)18-16(13-21)12-20(19-18)17-6-4-3-5-7-17/h3-12,21H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOWHHUOFUDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-[3-(3-methoxyphenyl)propanoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5664963.png)


![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5665010.png)
![N-{3-[(2-methylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B5665014.png)
![[1-(Oxan-4-yl)-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5665016.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5665027.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5665033.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5665047.png)


